
Zinc(II) 4-dodecylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc(II) 4-dodecylbenzenesulfonate is a chemical compound that combines zinc ions with 4-dodecylbenzenesulfonate. This compound is known for its surfactant properties, making it useful in various industrial applications. It is often used in formulations where both the properties of zinc and the surfactant nature of dodecylbenzenesulfonate are beneficial.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc(II) 4-dodecylbenzenesulfonate typically involves the reaction of zinc salts with 4-dodecylbenzenesulfonic acid. One common method is to dissolve zinc sulfate in water and then add 4-dodecylbenzenesulfonic acid under stirring conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure purity and yield. Large-scale production often uses continuous flow reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to obtain a product that meets industrial standards.
化学反应分析
Types of Reactions
Zinc(II) 4-dodecylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions can convert the zinc ion back to its metallic state.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reactions: These often require catalysts such as palladium or platinum and are carried out under inert atmospheres.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
Zinc(II) 4-dodecylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: It is widely used in the production of detergents, emulsifiers, and corrosion inhibitors
作用机制
The mechanism by which Zinc(II) 4-dodecylbenzenesulfonate exerts its effects is primarily through its surfactant properties. The compound can reduce surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects. The zinc ion can also participate in catalytic processes, enhancing the reactivity of the compound .
相似化合物的比较
Similar Compounds
Zinc(II) bis(dithiocarbamate): Used in humidity sensors and has different functional properties.
Benzothiazole-substituted formazanate zinc(II) complex: Employed in resistive memory devices and has unique electrochemical properties.
Uniqueness
Zinc(II) 4-dodecylbenzenesulfonate is unique due to its combination of surfactant properties and the catalytic activity of zinc. This dual functionality makes it particularly useful in applications where both properties are required, such as in detergents and corrosion inhibitors.
属性
分子式 |
C36H58O6S2Zn |
|---|---|
分子量 |
716.4 g/mol |
IUPAC 名称 |
zinc;4-dodecylbenzenesulfonate |
InChI |
InChI=1S/2C18H30O3S.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h2*13-16H,2-12H2,1H3,(H,19,20,21);/q;;+2/p-2 |
InChI 键 |
FTTUSTFQYAGFDH-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


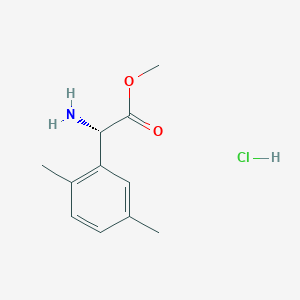
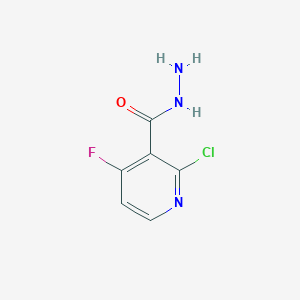


![5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)
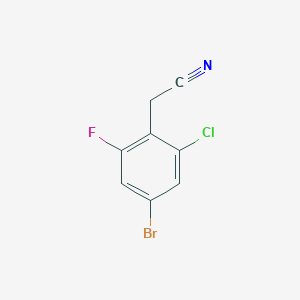
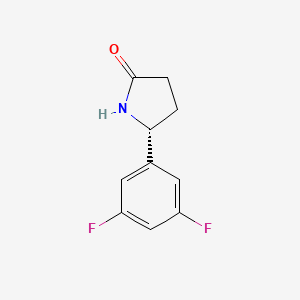
![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12973467.png)

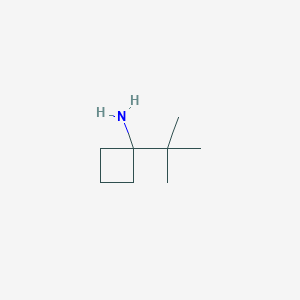

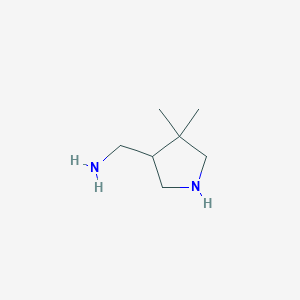
![5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B12973495.png)

